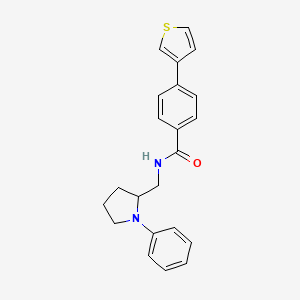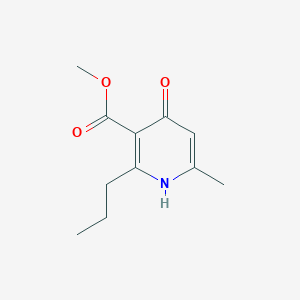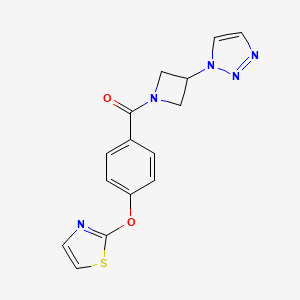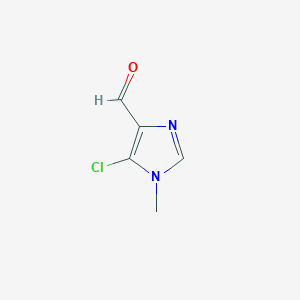
(2R)-2-(2,5-Difluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,5-Difluorophenyl)propan-1-ol, also known as DFPP, is a chiral alcohol compound that has gained popularity in scientific research due to its unique properties. DFPP is widely used in the synthesis of various chemical compounds and has shown promising results in the field of medicinal chemistry.
Mechanism of Action
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has been shown to exhibit unique properties that make it an attractive compound for scientific research. (2R)-2-(2,5-Difluorophenyl)propan-1-ol has been reported to act as a chiral ligand, which can interact with various metal catalysts to produce chiral compounds. (2R)-2-(2,5-Difluorophenyl)propan-1-ol can also act as a chiral auxiliary, which can selectively produce the desired enantiomer in asymmetric synthesis.
Biochemical and Physiological Effects:
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has been shown to exhibit biochemical and physiological effects, which make it an attractive compound for medicinal chemistry. (2R)-2-(2,5-Difluorophenyl)propan-1-ol has been reported to have anti-inflammatory and anti-tumor properties, which have made it a potential candidate for the development of new drugs. (2R)-2-(2,5-Difluorophenyl)propan-1-ol has also been shown to have an effect on the central nervous system, which has made it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has several advantages and limitations for laboratory experiments. One of the significant advantages of (2R)-2-(2,5-Difluorophenyl)propan-1-ol is its ability to selectively produce the desired enantiomer in asymmetric synthesis. (2R)-2-(2,5-Difluorophenyl)propan-1-ol is also readily available and relatively inexpensive, which makes it an attractive compound for scientific research. However, (2R)-2-(2,5-Difluorophenyl)propan-1-ol has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has shown promising results in various scientific research applications, and there are several future directions for its use. One of the significant future directions is the development of new drugs using (2R)-2-(2,5-Difluorophenyl)propan-1-ol as a starting material. (2R)-2-(2,5-Difluorophenyl)propan-1-ol can also be used to synthesize new chiral compounds, which can have various applications in different fields. Further research is needed to explore the full potential of (2R)-2-(2,5-Difluorophenyl)propan-1-ol and its derivatives in scientific research.
Synthesis Methods
(2R)-2-(2,5-Difluorophenyl)propan-1-ol can be synthesized using different methods, including asymmetric synthesis and catalytic hydrogenation. One of the commonly used methods is the asymmetric synthesis method, which involves the use of chiral catalysts to selectively produce the desired enantiomer. This method has been shown to produce high yields of (2R)-2-(2,5-Difluorophenyl)propan-1-ol with excellent enantioselectivity.
Scientific Research Applications
(2R)-2-(2,5-Difluorophenyl)propan-1-ol has been extensively used in scientific research for various applications. One of the significant applications of (2R)-2-(2,5-Difluorophenyl)propan-1-ol is in the synthesis of chiral compounds, including pharmaceuticals, agrochemicals, and natural products. (2R)-2-(2,5-Difluorophenyl)propan-1-ol has also been used as a chiral auxiliary in asymmetric synthesis, which has enabled the synthesis of various chiral compounds.
properties
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBKSYQIVMOEHO-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC(=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,5-Difluorophenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2399505.png)

![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)
![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)

![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)



![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)